molecular formula C8H20N2O B135502 Bis(2-dimethylaminoethyl) ether CAS No. 3033-62-3

Bis(2-dimethylaminoethyl) ether

Cat. No.: B135502
CAS No.: 3033-62-3
M. Wt: 160.26 g/mol
InChI Key: GTEXIOINCJRBIO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(2-dimethylaminoethyl) ether, also known as DMAEE, is primarily used as an amine catalyst . It is a tridentate ligand, meaning it can bind to a central atom in three places . This makes it particularly effective in the formation and stabilization of intermediates during exchange reactions .

Mode of Action

As a tridentate ligand, DMAEE assists in the formation and stabilization of intermediates during exchange reactions . This interaction with its targets results in the creation of stable complexes, facilitating various chemical reactions.

Pharmacokinetics

It is known that dmaee is of moderate acute peroral toxicity .

Action Environment

The action, efficacy, and stability of DMAEE can be influenced by various environmental factors. For instance, it is known to be soluble in water , suggesting that its activity may be influenced by the presence of water or other solvents. Additionally, it should be stored in a dark place, sealed, and in a dry environment , indicating that light, air, and moisture may affect its stability.

Biochemical Analysis

Biochemical Properties

Bis(2-dimethylaminoethyl) ether plays a significant role in biochemical reactions due to its ability to act as a tridentate ligand. This means it can form three bonds with a metal ion, stabilizing intermediates during exchange reactions . It interacts with various enzymes and proteins, facilitating the formation and stabilization of reaction intermediates. For instance, it can interact with enzymes involved in the synthesis of polyurethane foams, enhancing the efficiency of the catalytic process .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by acting as a catalyst in biochemical reactions, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its catalytic properties can enhance the production of specific proteins or enzymes, thereby altering gene expression and metabolic pathways . Additionally, it can impact cell signaling pathways by modifying the activity of signaling molecules and receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a tridentate ligand, forming stable complexes with metal ions and enzymes. This interaction can lead to enzyme activation or inhibition, depending on the specific biochemical context . Furthermore, it can induce changes in gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its catalytic activity . Long-term exposure to this compound can also have cumulative effects on cellular function, potentially leading to alterations in cell metabolism and gene expression . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, but its effectiveness may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance biochemical reactions without causing significant adverse effects . At high doses, it can exhibit toxic effects, including irritation of the eyes and skin, and potential neurological disorders . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on animal health .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of polyurethane foams. It interacts with enzymes and cofactors involved in these pathways, facilitating the formation of reaction intermediates and enhancing the overall efficiency of the process . The compound can also affect metabolic flux and metabolite levels, leading to changes in the production and utilization of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments . For example, it may be transported to areas of high enzymatic activity, where it can exert its catalytic effects more efficiently .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its catalytic activity by positioning it in proximity to its target enzymes and substrates . Additionally, the compound’s activity can be modulated by its localization, with different effects observed in different cellular compartments .

Preparation Methods

The synthesis of Bis(2-dimethylaminoethyl) ether can be achieved through several methods:

Chemical Reactions Analysis

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine
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InChI

InChI=1S/C8H20N2O/c1-9(2)5-7-11-8-6-10(3)4/h5-8H2,1-4H3
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InChI Key

GTEXIOINCJRBIO-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCOCCN(C)C
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Molecular Formula

C8H20N2O
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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DSSTOX Substance ID

DTXSID5027512
Record name Bis[2-(dimethylamino)ethyl]ether
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Molecular Weight

160.26 g/mol
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Physical Description

Bis(2-(dimethylamino)ethyl)ether appears as a clear or yellow liquid. Bp: 188 °C. Toxic by inhalation, by skin absorption, ingestion, and eye contact., Liquid, A clear or yellow liquid; [CAMEO], A clear or yellow liquid., Liquid.
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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Record name Ethanamine, 2,2'-oxybis[N,N-dimethyl-
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Boiling Point

372 °F at 760 mmHg (NIOSH, 2023), 80 °C at 15 mm Hg, 372 °F
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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Flash Point

79.4 °C (Open cup)
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Color/Form

Liquid

CAS No.

3033-62-3
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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Synthesis routes and methods I

Procedure details

A process for preparing bis[2-(N,N-dimethylamino)ethyl]ether which comprises (i) contacting 2-(N,N-dimethylamino)ethanol with diethyl carbonate under conditions effective to produce bis[2-(N,N-dimethylamino)ethyl]carbonate, and (ii) contacting bis[2-(N,N-dimethylamino)ethyl]-carbonate with a magnesium:aluminum mixed metal oxide catalyst under conditions effective to produce bis[2-(N,N-dimethylamino)ethyl]ether.
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[Compound]
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metal oxide
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Synthesis routes and methods II

Procedure details

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CN(C)CC[O-]
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CN(C)CCOS(=O)(=O)[O-]
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Synthesis routes and methods III

Procedure details

subsequently, heating the resulting sodium dimethylaminoethylsulfate in the presence of sodium dimethylaminoethoxide to produce bis(N,N-dimethylaminoethyl)ether.
Name
sodium dimethylaminoethylsulfate
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sodium dimethylaminoethoxide
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Synthesis routes and methods IV

Procedure details

To a round bottom flask, 300 mg (0.923 mmol) of 2 was dissolved in 12 mL of DMF. To this solution, 92 mg (2.30) of NaH (60% dispersion in mineral oil) was added and stirred for 10 minutes followed by addition of 146 mg (1.01 mmol) of (2-chloro-ethyl)-dimethyl-amine hydrogen chloride. This reaction mixture was stirred at 70° C. for 12 hours and allowed to cool to room temperature. Ethyl acetate and 10% LiCl were added. The organic layer was washed with this LiCl solution three times, distilled water and brine. The organic layer was dried with Na2SO4, filtered and concentrated to afford 380 mg of crude product 3, which was taken on without further purification.
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300 mg
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12 mL
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92 mg
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146 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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